molecular formula C16H17ClN2O3S B2813776 N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448045-10-0

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2813776
CAS No.: 1448045-10-0
M. Wt: 352.83
InChI Key: BCOMSCABAKOPGT-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

A study by Mamedov et al. (2016) presents a novel synthetic approach that could be relevant to the synthesis of compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide. They developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves the Meinwald rearrangement and a new rearrangement sequence. This method could potentially be applied to synthesize a wide range of oxalamide derivatives, including those with structures similar to the compound , due to its operational simplicity and high yield (Mamedov et al., 2016).

Environmental Applications

Research by Pignatello and Sun (1995) on the photoassisted Fenton reaction for the complete oxidation of organic compounds in water, such as metolachlor, might offer insights into environmental applications of related compounds. Although not directly related to this compound, the study demonstrates the potential for advanced oxidation processes in degrading complex organic molecules in environmental settings (Pignatello & Sun, 1995).

Catalysis and Organic Transformations

De et al. (2017) investigated the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides using Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system. This study might provide a framework for understanding how this compound could serve as a substrate or ligand in catalytic processes, particularly in the formation of complex organic structures (De et al., 2017).

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10-12(17)4-3-5-13(10)19-16(21)15(20)18-8-14(22-2)11-6-7-23-9-11/h3-7,9,14H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOMSCABAKOPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.